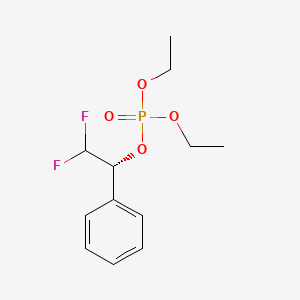

2,2-Difluoro-1-phenylethyl diethyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Difluoro-1-phenylethyl diethyl phosphate is a chemical compound with the formula C18H21F2O4P . It has a molecular weight of 370.33 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=P(OCC)(OCC)OC(C=1C=CC=CC1)(C=2C=CC=CC2)C(F)F . This indicates that the molecule contains a phosphate group attached to two ethyl groups and a 2,2-difluoro-1-phenylethyl group.

Applications De Recherche Scientifique

Synthesis of Phosphate Analogs

The compound was utilized in synthesizing diethyl glycosamine-1-difluoromethylphosphate, a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by reduction to yield N-acetyl glycosides derivatives, facilitating straightforward access to phosphate analogs (Delaunay et al., 2015).

Photodissociation Studies

Benzoin diethyl phosphate underwent photodissociation studies revealing its dissociation pathways and the formation of diethyl phosphoric acid and other byproducts. This study provided insights into the reactive states and reaction paths of similar compounds (Rajesh et al., 2000).

Difluoromethylenation Reactions

The compound was employed in the difluoromethylenation of aldehydes and ketones, generating phosphates of syn and anti 2,2-difluoro-1,3-diols under mild conditions. This reaction represents a valuable pathway for modifying molecular structures in organic synthesis (Alexandrova et al., 2009).

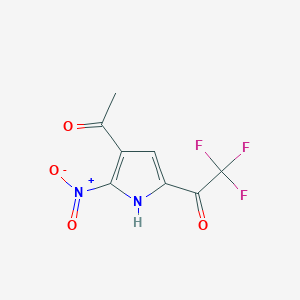

Anion Receptor Enhancement

3,4-Difluoro-1H-pyrrole, a related compound, was used to augment the affinities of neutral anion receptors for binding anions such as fluoride, chloride, or dihydrogen phosphate, significantly enhancing binding affinity and selectivity. This advancement has potential applications in chemical sensing and molecular recognition technologies (Anzenbacher et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

[(1R)-2,2-difluoro-1-phenylethyl] diethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2O4P/c1-3-16-19(15,17-4-2)18-11(12(13)14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIMEVPYTGJSOM-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O[C@H](C1=CC=CC=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)

![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2558014.png)

![2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2558015.png)

![2-Chloro-1-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethanone](/img/structure/B2558018.png)

![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)

![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)